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Compound of Interest

Compound Name: CT-08
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and
experimental protocol for bevacizumab as utilized in the National Surgical Adjuvant Breast and
Bowel Project (NSABP) C-08 clinical trial. This trial investigated the efficacy of adding
bevacizumab to the mFOLFOX6 chemotherapy regimen for the adjuvant treatment of stage Il
and Il colon cancer.

Quantitative Data Summary

The NSABP C-08 trial was a large, randomized, open-label phase Il study. Below is a
summary of the key quantitative data from the trial.

Table 1: Patient Demographics and Disease
Characteristics
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MmFOLFOX6 +
o . MFOLFOX6 Alone
Characteristic Bevacizumab Total (N=2672)
(N=1338)
(N=1334)
Median Age (Years) 58 58 58
Sex (Female) 50.2% 50.2% 50.2%
Race (White) 87.0% 87.6% 87.3%
ECOG Performance
71.5% 71.5% 71.5%
Status 0
Tumor Stage
Stage | 25.0% 24.8% 24.9%
Stage |l 75.0% 75.2% 75.1%
Nodal Stage
NO 25.0% 24.8% 24.9%
N1 (1-3 positive
45.5% 45.7% 45.6%
nodes)
N2 (=4 positive
29.5% 29.5% 29.5%

nodes)

Table 2: Treatment Regimens[1][2]
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Regimen Administration .
Treatment Arm Dosage Duration
Component Schedule
) Intravenous (1V)
Experimental ) ) ] 52 weeks (26
Bevacizumab 5 mg/kg infusion every 2
Arm cycles)
weeks
26 weeks (12
MFOLFOX6
cycles)
IV infusion on
Oxaliplatin 85 mg/m2 Day 1 of each
cycle
IV infusion on
Leucovorin 400 mg/m?2 Day 1 of each

cycle

5-Fluorouracil

400 mg/m2 bolus,
then 2400 mg/m?2

IV bolus on Day
1, then 46-hour

(5-FU) continuous continuous IV
infusion infusion
26 weeks (12
Control Arm mMFOLFOX6
cycles)
IV infusion on
Oxaliplatin 85 mg/m2 Day 1 of each
cycle
IV infusion on
Leucovorin 400 mg/m? Day 1 of each

cycle

5-Fluorouracil
(5-FU)

400 mg/m2 bolus,
then 2400 mg/m2
continuous

infusion

IV bolus on Day
1, then 46-hour
continuous IV

infusion
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Table 3: Efficacy Outcomes (3-Year Disease-Free

Survival)[2][3][4]
Patient mFOLFOX6 + mFOLFOX6 Hazard Ratio Pval
-value
Subgroup Bevacizumab Alone (95% CiI)
Overall
_ 77.4% 75.5% 0.89(0.76 - 1.04) 0.15
Population
Stage |l Disease 87.4% 84.7% 0.82(0.54-1.25) 0.35
Stage lll Disease  74.2% 72.4% 0.90 (0.76 -1.08) 0.25

Experimental Protocols
Patient Eligibility and Randomization

Patients with histologically confirmed stage Il or Il adenocarcinoma of the colon who had
undergone curative-intent surgery were eligible.[1] Key inclusion criteria included an Eastern
Cooperative Oncology Group (ECOG) performance status of O or 1.[2][3] Patients were
randomly assigned in a 1:1 ratio to receive either mFOLFOX6 with bevacizumab or
MFOLFOX6 alone.[3]

Bevacizumab Administration Protocol

o Dosage and Preparation: Bevacizumab was administered at a dose of 5 mg/kg. The
calculated dose was diluted in 100 mL of 0.9% sodium chloride for intravenous infusion.
Bevacizumab should not be mixed with glucose solutions.

o |Infusion Schedule:
o Initial Dose: The first infusion was administered over 90 minutes.

o Subsequent Doses: If the first infusion was well-tolerated, the second infusion could be
administered over 60 minutes. If the 60-minute infusion was also well-tolerated, all
subsequent infusions could be administered over 30 minutes.

e Monitoring: Patients were monitored for infusion-related reactions. Blood pressure was
monitored every 2-3 weeks, and urine was tested for proteinuria.
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e Dose Madifications: Dose adjustments for bevacizumab were not specified, but treatment
was discontinued for severe adverse events such as gastrointestinal perforation, wound
healing complications, and severe hemorrhage.

MFOLFOX6 Administration Protocol[1][2]

The mFOLFOX6 regimen was administered every 2 weeks for 12 cycles.
e Day 1:

o Oxaliplatin 85 mg/m? was administered as a 2-hour intravenous infusion concurrently with
Leucovorin.

o Leucovorin 400 mg/m? was administered as a 2-hour intravenous infusion.

o 5-Fluorouracil (5-FU) 400 mg/m?2 was given as an intravenous bolus after the Leucovorin
infusion.

o A 46-hour continuous intravenous infusion of 5-FU 2400 mg/m?2 was initiated.

Signaling Pathways and Experimental Workflows
VEGF Signaling Pathway and Bevacizumab's
Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that targets the vascular endothelial growth
factor A (VEGF-A). By binding to VEGF-A, bevacizumab prevents its interaction with VEGF
receptors (VEGFRS) on the surface of endothelial cells, thereby inhibiting angiogenesis (the
formation of new blood vessels) which is critical for tumor growth and metastasis.

Extracellular Space Cell Membrane Endothelial Cell

T Binds & Neutralizes o VEGE-A Binds | | VEGFR Activates Downstream Signaling Promotes Angiogenesis
A / \ / (e.g., PI3K/Akt, MAPK) (Proliferation, Migration, Survival)
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Caption: Bevacizumab blocks VEGF-A from binding to its receptor.

NSABP C-08 Experimental Workflow

The following diagram illustrates the logical flow of the NSABP C-08 clinical trial from patient
enrollment to the analysis of the primary endpoint.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Bevacizumab in
NSABP C-08]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599432#bevacizumab-dosage-and-administration-
in-nsabp-c-08]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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